1-(cyclopentylamino)-2-methylpropan-2-ol
Description
1-(Cyclopentylamino)-2-methylpropan-2-ol is a secondary alcohol featuring a cyclopentylamine substituent on the first carbon and a hydroxyl group on the second carbon of a branched propanol backbone. For instance, 1-(cyclohexylamino)-2-methylpropan-2-ol (a cyclohexyl variant) is synthesized via reductive amination of cyclohexanone with 1-amino-2-methylpropanol in ethanol using NaBH₄ as a reducing agent . This suggests that this compound could be synthesized analogously using cyclopentanone.
Key properties of the compound likely include moderate polarity due to the hydroxyl and amine groups, with lipophilicity influenced by the cyclopentyl ring. Its molecular formula is tentatively C₉H₁₉NO (cyclopentyl: C₅H₉; propanol backbone: C₃H₇O; amine: NH).
Properties
CAS No. |
909086-89-1 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopentylamino)-2-methylpropan-2-ol typically involves the reaction of cyclopentylamine with 2-methylpropan-2-ol under controlled conditions. One common method includes the following steps:
Preparation of Cyclopentylamine: Cyclopentylamine can be synthesized by the hydrogenation of cyclopentanone oxime.
Reaction with 2-Methylpropan-2-ol: The cyclopentylamine is then reacted with 2-methylpropan-2-ol in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(cyclopentylamino)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce various cyclopentylamines.
Scientific Research Applications
1-(cyclopentylamino)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(cyclopentylamino)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 1-(cyclopentylamino)-2-methylpropan-2-ol with five analogs derived from the evidence:
Key Observations:
- Lipophilicity: Cyclohexyl and cyclopentyl substituents enhance lipophilicity compared to ethyl or hydroxylated analogs. The dibenzylamino analog (C₁₈H₂₃NO) exhibits the highest lipophilicity due to aromatic rings .
- Halogenation : The 4-chlorophenyl analog (C₁₀H₁₃ClO) demonstrates how halogen atoms can modulate electronic properties, increasing polarity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
